



Application Notes: Evaluating the Efficacy of ACR-368 in Xenograft Models

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Compound of Interest		
Compound Name:	NTR 368	
Cat. No.:	B10787821	Get Quote

Introduction

ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2.[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network that governs cell cycle checkpoints and DNA repair.[1] By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and apoptosis. This mechanism has shown significant antitumor activity in clinical trials, particularly in solid tumors such as platinum-resistant ovarian cancer and endometrial cancer.[1][2][3]

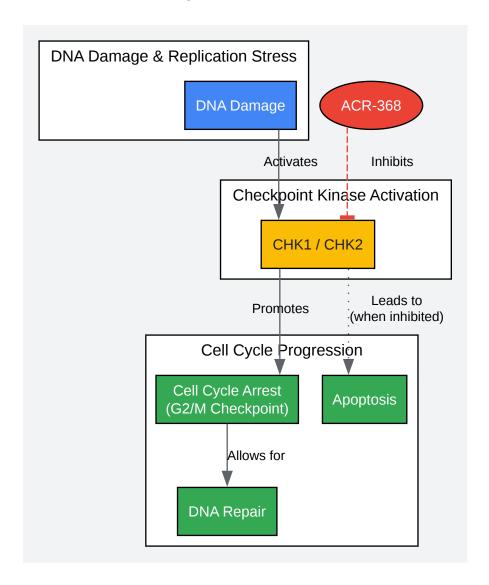
A key component of the ACR-368 development program is the OncoSignature® test, a proteomics-based companion diagnostic designed to predict patient sensitivity to the drug.[2][4] This test has been validated in preclinical studies, including patient-derived xenograft (PDX) models, to identify tumors most likely to respond to ACR-368 monotherapy.[2][4][5] These application notes provide a detailed overview and generalized protocols for assessing the efficacy of ACR-368 in xenograft models, mirroring the methodologies used in its preclinical validation.

Mechanism of Action: ACR-368 Signaling Pathway

ACR-368 targets the DDR pathway. When DNA damage occurs, sensor proteins activate ATM and ATR, which in turn phosphorylate and activate the transducer kinases CHK1 and CHK2. Activated CHK1/2 then phosphorylate downstream effectors, such as CDC25 phosphatases, leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKs)



and results in cell cycle arrest, allowing time for DNA repair. In many cancers, this checkpoint is crucial for survival. ACR-368's inhibition of CHK1/2 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.



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Caption: ACR-368 inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.

Data Presentation: Representative Efficacy in Xenograft Models

Preclinical studies using patient-derived xenograft models have been instrumental in validating the predictive capability of the ACR-368 OncoSignature assay.[2][4] These studies demonstrated that the assay could effectively distinguish between sensitive and insensitive



tumor models.[4] The following table provides a representative summary of efficacy data from a hypothetical xenograft study designed to evaluate ACR-368 in OncoSignature-stratified models.

Xenograft Model	OncoSignatu re Status	Treatment Group	Number of Animals (n)	Tumor Growth Inhibition (TGI %)	p-value (vs. Vehicle)
Endometrial PDX-01	Positive	Vehicle	8	-	-
Endometrial PDX-01	Positive	ACR-368	8	85%	< 0.001
Ovarian PDX-	Positive	Vehicle	8	-	-
Ovarian PDX-	Positive	ACR-368	8	92%	< 0.001
Endometrial PDX-02	Negative	Vehicle	8	-	-
Endometrial PDX-02	Negative	ACR-368	8	25%	> 0.05
Ovarian PDX- 07	Negative	Vehicle	8	-	-
Ovarian PDX- 07	Negative	ACR-368	8	18%	> 0.05

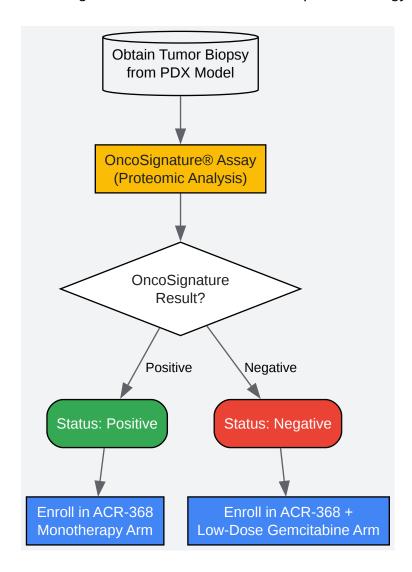
Experimental Protocols

Protocol 1: OncoSignature-Based Stratification Logic

The clinical application of ACR-368 relies on the OncoSignature test to stratify patients. This same logic can be applied to preclinical xenograft studies to enrich for responsive models and validate the assay's predictive power. The workflow begins with obtaining a tumor sample,



which is then analyzed using the proteomic-based OncoSignature test. Models are then classified as "Positive" or "Negative," which dictates the therapeutic strategy to be tested.



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Caption: Workflow for stratifying xenograft models using the OncoSignature test.

Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol provides a generalized framework for conducting an in vivo study to measure the efficacy of ACR-368 in patient-derived xenograft (PDX) models of ovarian or endometrial cancer.

1. Objective: To evaluate the anti-tumor activity of ACR-368 in OncoSignature-positive and OncoSignature-negative PDX models.



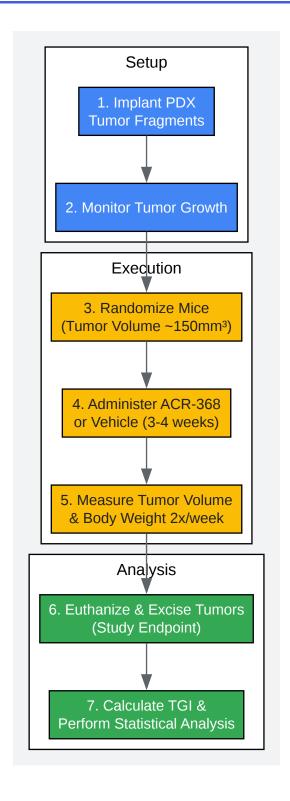
2. Materials:

- Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- PDX Models: Well-characterized and authenticated ovarian or endometrial cancer PDX tissue fragments previously assessed by the OncoSignature assay.
- ACR-368: Formulated in a vehicle appropriate for intravenous (IV) or subcutaneous (SC) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).
- Vehicle Control: Formulation buffer without ACR-368.
- Equipment: Calipers, analytical balance, sterile surgical tools, animal housing units.
- 3. Experimental Procedure:
- Phase 1: Tumor Implantation and Growth
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Implant a small fragment (approx. 2x2 mm) of the selected PDX tumor tissue subcutaneously into the right flank of each mouse.
 - Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Phase 2: Randomization and Treatment
 - Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
 - Treatment groups may include:
 - Group 1: OncoSignature Positive PDX + Vehicle



- Group 2: OncoSignature Positive PDX + ACR-368
- Group 3: OncoSignature Negative PDX + Vehicle
- Group 4: OncoSignature Negative PDX + ACR-368
- Administer ACR-368 (e.g., at a dose of 10-20 mg/kg) or Vehicle via the selected route (e.g., IV) on a defined schedule (e.g., twice weekly) for 3-4 weeks.
- Record tumor volume and body weight 2-3 times per week throughout the treatment period.
- Phase 3: Endpoint Analysis
 - The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.
 - Euthanize all animals according to IACUC guidelines.
 - Excise tumors, weigh them, and process for downstream analysis (e.g., pharmacodynamics, histology).
 - Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean volume of treated group / Mean volume of control group)] x 100.
 - Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of observed differences between treatment groups.





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Caption: Experimental workflow for an ACR-368 xenograft efficacy study.



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References

- 1. acrivon.com [acrivon.com]
- 2. Acrivon Therapeutics Announces FDA Grants Fast Track Designation for Development of ACR-368 in Platinum-Resistant Ovarian Cancer and Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 3. targetedonc.com [targetedonc.com]
- 4. acrivon.com [acrivon.com]
- 5. onclive.com [onclive.com]
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